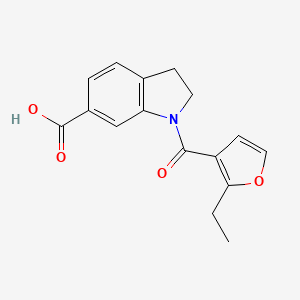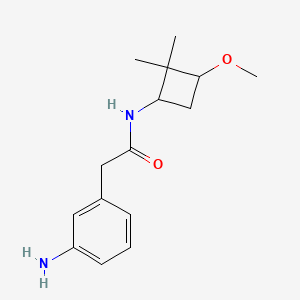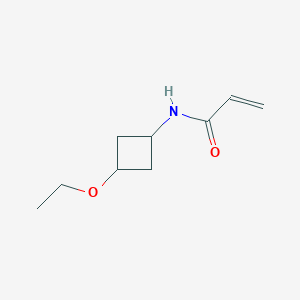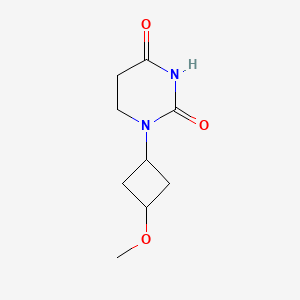![molecular formula C16H21N3O B6633237 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex molecular structure, which includes a pyrazole ring and a tetrahydronaphthalene moiety.
Vorbereitungsmethoden
The synthesis of 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to the tetrahydronaphthalene moiety through a series of nucleophilic substitution reactions . The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the nucleophilic attack. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes, such as reducing inflammation or modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
4-Methylpyrazole: Known for its use in treating methanol and ethylene glycol poisoning.
Pyridazine derivatives: These compounds share structural similarities and have diverse pharmacological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific combination of a pyrazole ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
8-[2-(4-methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-10-18-19(11-12)8-7-17-16-4-2-3-13-5-6-14(20)9-15(13)16/h5-6,9-11,16-17,20H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNHQICHUOYXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNC2CCCC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)


![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)


![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
